4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a carboxamide functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target theperoxisome proliferator-activated receptor and the calcitonin gene-related peptide (CGRP) receptor . These receptors play crucial roles in the regulation of central inflammation and pain sensitivity, respectively .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to them, thereby modulating their activity . This interaction could lead to changes in the cellular processes regulated by these targets.
Biochemical Pathways
Given its potential targets, it may influence pathways related to inflammation and pain sensation . The downstream effects of these pathways could include the reduction of inflammation and pain.
Result of Action
Based on its potential targets, it may result in the modulation of inflammation and pain sensation .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown interactions with various enzymes and proteins . The nature of these interactions can be both inhibitory and stimulatory, depending on the specific biomolecule involved .
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability over time, with potential degradation and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like NaH and KOtBu. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- 4-methyl-2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- 4-methyl-2-phenyl-N-[3-(difluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Uniqueness
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it particularly valuable in drug design and development, as it can enhance the bioavailability and efficacy of therapeutic agents .
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-11-15(25-17(22-11)12-6-3-2-4-7-12)16(24)23-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIRTIZBRGPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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